Studies suggest that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide derivatives, including compounds structurally similar to the one mentioned, exhibit promising antiproliferative activity against various cancer cell lines.
A research article published in the Journal of Chemical Pharmaceuticals investigated the antiproliferative properties of several amide-containing anthraquinone derivatives. Among the tested compounds, N-(naphthalen-2-yl)-2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)acetamide displayed significant antiproliferative activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 2.62 µM. This finding suggests that further exploration of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide derivatives might be worthwhile in the development of novel anti-cancer agents.
Research indicates that anthraquinone derivatives, including structurally similar molecules to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide, possess potential antioxidant properties.
A study published in Acta Chimica Slovenica explored the antioxidant activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. The findings suggest that these compounds exhibit free radical scavenging properties, potentially mitigating oxidative stress in cells.
Limited research suggests that some anthraquinone derivatives might possess antiplatelet properties. The aforementioned study in Acta Chimica Slovenica investigated the antiplatelet activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. One particular compound (compound 10) exhibited an inhibitory effect on ADP-induced platelet aggregation, suggesting a potential role for further research in this area.